Terbuthylazine-d9
Description
Significance of Stable Isotope-Labeled Compounds in Chemical Science
Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope of that same element. symeres.com Common stable isotopes used in chemical science include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com These isotopes are naturally occurring at low abundances. oup.com The incorporation of these heavier isotopes into a molecule results in a compound that is chemically identical to its unlabeled counterpart but has a higher mass. scispace.com This mass difference is the key to their utility and can be readily detected by modern mass spectrometers. oup.com
The primary significance of these compounds lies in their application as internal standards for quantitative analysis. oup.comclearsynth.com In complex samples, such as environmental matrices or biological fluids, the presence of other substances can interfere with the measurement of a target analyte, a phenomenon known as the "matrix effect." clearsynth.com By adding a known quantity of a stable isotope-labeled standard to a sample, scientists can accurately quantify the concentration of the unlabeled target compound. clearsynth.com The labeled standard behaves almost identically to the analyte during sample preparation and analysis, allowing it to compensate for variations in extraction efficiency, instrument response, and ion suppression or enhancement in mass spectrometry. texilajournal.comscispace.com This approach significantly improves the accuracy, precision, and reliability of analytical measurements. clearsynth.comtexilajournal.com
Research Context of Terbuthylazine (B1195847) and its Deuterated Analogs
Terbuthylazine is a chloro-s-triazine herbicide used to control a wide range of broad-leaved weeds and grasses in various crops, such as maize. nih.govresearchgate.net Its use has increased, particularly as a substitute for atrazine (B1667683) in some regions. researchgate.net However, due to its moderate persistence in soil and water, terbuthylazine and its primary metabolite, desethylterbuthylazine (B152745), are frequently detected in surface and groundwater. ut.ac.iriaea.orgiaea.org The presence of these compounds in water bodies can pose environmental and health concerns, leading to regulatory limits on their concentrations in drinking water. iaea.orgwho.int
This environmental context drives the need for sensitive and accurate methods to monitor the fate and transport of terbuthylazine in soil and water systems. ut.ac.iriaea.org Researchers study its degradation under various environmental conditions, including the influence of temperature, microbial activity, and soil type. who.int Understanding the persistence and mobility of terbuthylazine is crucial for assessing the risk of groundwater contamination. ut.ac.irresearchgate.net It is within this research framework that deuterated analogs like Terbuthylazine-d9 become indispensable tools for the precise quantification of terbuthylazine in environmental samples.
Role of Deuterium Labeling in Mechanistic and Quantitative Studies
Deuterium labeling, the replacement of hydrogen (protium) atoms with deuterium, serves two primary roles in scientific research: as a tool for quantitative analysis and for elucidating reaction mechanisms. scispace.comucsb.edu
In Quantitative Analysis:
As mentioned, the most common application of deuterated compounds like this compound is as internal standards in quantitative mass spectrometry. wisdomlib.org When analyzing an environmental sample for terbuthylazine, a known amount of this compound is added at the beginning of the sample preparation process. texilajournal.com Because the deuterated standard has nearly identical physical and chemical properties to the non-deuterated analyte, it experiences similar losses during extraction and cleanup, and similar ionization behavior in the mass spectrometer. texilajournal.comscispace.com The mass spectrometer can distinguish between the analyte and the standard based on their mass difference. By comparing the signal intensity of the analyte to that of the internal standard, an accurate concentration can be determined, correcting for analytical variability. clearsynth.com
In Mechanistic Studies:
Deuterium labeling is also a powerful tool for investigating the mechanisms of chemical and biochemical reactions through the "kinetic isotope effect" (KIE). symeres.comwikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). wikipedia.org Consequently, reactions that involve the breaking of a C-D bond proceed at a slower rate than those involving the cleavage of a C-H bond. wikipedia.org By strategically placing deuterium atoms at specific positions in a molecule and measuring the reaction rates, chemists can determine whether a particular C-H bond is broken in the rate-determining step of a reaction. scispace.comresearchgate.net This information is vital for understanding metabolic pathways and degradation processes. symeres.comwikipedia.org For a compound like terbuthylazine, studying the KIE could provide insights into how it is broken down by microorganisms in the environment.
Data Tables
Table 1: Applications of Stable Isotope Labeling in Scientific Research
| Application Area | Description | Key Advantages |
|---|---|---|
| Quantitative Analysis | Use as internal standards in mass spectrometry to accurately measure the concentration of a target analyte. clearsynth.com | Compensates for matrix effects, improves accuracy and precision, corrects for variations in sample preparation and instrument response. clearsynth.comtexilajournal.com |
| Mechanistic Studies | Investigation of reaction pathways by observing the kinetic isotope effect (KIE). symeres.com | Helps determine if a specific bond is broken in the rate-limiting step of a reaction, elucidates metabolic and degradation pathways. scispace.comwikipedia.org |
| Metabolic Tracing | Tracing the fate of a compound (e.g., a drug or agrochemical) within a biological system. symeres.com | Provides insights into metabolic pathways, bioavailability, and persistence in an organism or the environment. symeres.com |
| Proteomics | Quantitative analysis of proteins, often using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). nih.gov | Allows for the comparison of protein abundance between different samples, aiding in the study of cellular processes. nih.govnih.gov |
Table 2: Physicochemical Properties of Terbuthylazine
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆ClN₅ |
| Molecular Weight | 229.71 g/mol |
| Appearance | White crystalline solid |
| Water Solubility | 5.0 mg/L at 20 °C |
| Melting Point | 175.5 °C |
| Log Kow (Octanol-Water Partition Coefficient) | 3.40 |
Data sourced from PubChem CID 22206 nih.gov
Properties
CAS No. |
1346602-52-5 |
|---|---|
Molecular Formula |
C9H16ClN5 |
Molecular Weight |
238.767 |
IUPAC Name |
6-chloro-4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
InChI Key |
FZXISNSWEXTPMF-WVZRYRIDSA-N |
SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Synonyms |
6-Chloro-N2-(1,1-dimethylethyl-d9)-N4-ethyl-1,3,5-triazine-2,4-diamine; 6-Chloro-N-(1,1-dimethylethyl-d9)-N’-ethyl-1,3,5-triazine-2,4-diamine; 2-Chloro-4-(ethylamino)-6-(tert-butylamino-d9)-s-triazine; 4-Ethylamino-6-tert-_x000B_(butylamino-d9)-2-chloro-S |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies for Terbuthylazine D9
Principles of Deuterium (B1214612) Incorporation for Analytical Standards
Stable isotope-labeled (SIL) standards, including those labeled with deuterium (²H or D), are indispensable in modern analytical chemistry, especially for quantitative assays employing mass spectrometry (MS) acanthusresearch.comresearchgate.net. The primary principle behind their use as internal standards is that they possess nearly identical chemical and physical properties to their unlabeled counterparts, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention times acanthusresearch.comresearchgate.net. However, the presence of stable isotopes results in a distinct molecular mass, enabling their clear differentiation and precise quantification alongside the analyte acanthusresearch.comresearchgate.net.
For effective use, the deuterium label must be stable and non-exchangeable under analytical conditions. This necessitates strategic placement of deuterium atoms on carbon atoms, avoiding labile positions on heteroatoms like oxygen or nitrogen, which are prone to proton exchange with the surrounding environment acanthusresearch.com. A sufficient mass difference, typically three or more mass units for smaller molecules, is also crucial to prevent spectral overlap and ensure accurate mass-to-charge ratio (m/z) detection in MS acanthusresearch.com. Deuterium incorporation can be achieved through direct hydrogen-deuterium exchange reactions or by employing isotope-containing building blocks during the synthesis of the molecule acanthusresearch.comacs.org. Deuterium NMR (D-NMR) is a key technique for verifying the structure and quantifying the level of deuterium enrichment in such compounds sigmaaldrich.com.
Synthetic Pathways for Terbuthylazine (B1195847) and its Deuterated Derivatives
Terbuthylazine is a chloro-triazine herbicide known for its role in weed control nih.gov. The synthesis of deuterated derivatives, such as Terbuthylazine-d9, typically involves adapting the synthetic routes used for the parent compound, incorporating deuterium at specific, predetermined positions . While specific detailed synthetic routes for this compound are not extensively published, information from related deuterated triazines provides insight.
For instance, the synthesis of Terbutryn-d9, a structurally similar herbicide, mirrors that of non-deuterated terbutryn. The deuteration is achieved by replacing hydrogen atoms with deuterium, particularly within alkyl groups . The IUPAC name for Terbutryn-d9 indicates deuteration specifically on the tert-butyl group, with nine deuterium atoms ([1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]) . Given that terbuthylazine also possesses a tert-butyl group, this compound is understood to be terbuthylazine with this tert-butyl moiety fully deuterated (d9) lgcstandards.comlgcstandards.com. Synthetic strategies may involve using deuterated precursors or employing hydrogen-deuterium exchange reactions on specific functional groups, such as the tert-butyl group, to achieve the desired isotopic labeling acanthusresearch.comacs.org.
Spectroscopic Characterization of Deuterated Compounds in Research
The characterization of isotopically labeled compounds like this compound relies on a suite of spectroscopic techniques to confirm their structure, purity, and the extent of deuterium incorporation.
Mass Spectrometry (MS): Mass spectrometry, especially coupled with liquid chromatography (LC-MS/MS), is the cornerstone for quantifying analytes using stable isotope-labeled internal standards acanthusresearch.comresearchgate.netresearchgate.net. The mass difference introduced by deuterium allows for the precise measurement of the labeled compound relative to the unlabeled analyte. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a specialized technique that leverages deuterium incorporation to probe protein structure and dynamics by measuring mass shifts in isotopic envelopes nih.govwaters.com. In the context of this compound, MS would confirm the expected mass increase due to the nine deuterium atoms.
Other Spectroscopic Methods: Fourier Transform Infrared (FTIR) spectroscopy can detect the spectral isotope effect of deuterium, particularly on vibrational frequencies of hydroxyl groups, thereby indicating deuterium incorporation osti.gov. Raman and Near-Infrared (NIR) spectroscopy can also be employed to identify the presence of deuterated species osti.gov.
Advanced Analytical Methodologies Employing Terbuthylazine D9
Method Validation and Quality Assurance in Trace Analysis
Development of Robust Calibration Models
The development of a robust calibration model is foundational for accurate quantitative analysis. Terbuthylazine-d9 is employed as an internal standard (IS) due to its identical chemical and physical properties to the target analyte, Terbuthylazine (B1195847), differing only in its isotopic composition (presence of deuterium (B1214612) atoms) population-protection.eubioanalysis-zone.comlcms.cz. This isotopic labeling allows for its detection and quantification by mass spectrometry, while its chemical similarity ensures it undergoes similar extraction, purification, and ionization processes as Terbuthylazine. This co-elution and similar ionization behavior are crucial for mitigating matrix effects, which can otherwise lead to inaccurate quantification bioanalysis-zone.comlcms.cz.
The calibration process typically involves preparing a series of calibration standards by spiking known concentrations of Terbuthylazine into a blank matrix representative of the samples to be analyzed. A fixed, known concentration of this compound is added to each calibration standard. These standards are then subjected to the same sample preparation and analytical procedures as the unknown samples lcms.czmdpi.com.
The analytical data generated, usually from techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), are then used to construct a calibration curve researchgate.netshimadzu.com. The calibration curve is typically generated by plotting the ratio of the analyte's signal (e.g., peak area) to the internal standard's signal (this compound) against the known concentration of Terbuthylazine. Linear regression is the most commonly employed model, often utilizing weighted linear regression to account for potential heteroscedasticity, ensuring that the model accurately reflects the data across the entire concentration range mdpi.comannlabmed.orgnih.gov. The quality of the calibration model is assessed using statistical parameters such as the coefficient of determination (R²), with values typically expected to be ≥ 0.95, or other goodness-of-fit (GOF) and coefficient of determination (COD) metrics, to ensure linearity and adequate fit mdpi.comgmpinsiders.com.
Table 1: Typical Calibration Model Parameters for Terbuthylazine Analysis Using this compound
| Parameter | Typical Value/Description | Reference Snippets |
| Analytical Technique | LC-MS/MS or GC-MS | researchgate.netshimadzu.com |
| Internal Standard | This compound | population-protection.euresearchgate.netaxios-research.com |
| Calibration Curve Type | Linear Regression (often weighted) | mdpi.comshimadzu.comannlabmed.orgnih.gov |
| Plotting Axes | Signal Ratio (Analyte/IS) vs. Analyte Concentration | lcms.czshimadzu.com |
| Linearity Criterion | R² ≥ 0.95 (or similar GOF/COD metrics) | mdpi.comgmpinsiders.com |
| Calibration Range | e.g., 0.1 to 100 ng/mL (specific range varies by method) | mdpi.comresearchgate.net |
Assessment of Analytical Accuracy and Precision
The assessment of analytical accuracy and precision is a critical component of method validation, ensuring that the developed analytical method reliably measures the true concentration of Terbuthylazine. The inclusion of this compound as an internal standard plays a pivotal role in achieving high accuracy and precision.
Accuracy refers to the closeness of the measured value to the true value. When this compound is used, accuracy is primarily evaluated through recovery studies. In these studies, blank samples are spiked with known amounts of Terbuthylazine at various concentration levels, and this compound is added as the internal standard. The percentage recovery is calculated by comparing the measured concentration to the spiked concentration. The use of this compound helps to normalize for losses or variations that may occur during sample preparation and analysis, leading to more accurate recovery data researchgate.netu-szeged.huscience.govijcce.ac.ir. Typical recovery values for Terbuthylazine, when analyzed using isotope-labeled internal standards, are often reported in the range of 80-95% researchgate.netu-szeged.huijcce.ac.ir.
Precision quantifies the degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample. It is typically assessed by measuring the variability of results obtained from replicate analyses. Precision is commonly evaluated in terms of repeatability (intra-assay precision) and sometimes reproducibility (inter-assay precision). These are usually expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV). The use of this compound contributes to improved precision by accounting for variations in sample handling and instrument performance. For example, RSD values for peak areas of Terbuthylazine when analyzed with an internal standard have been reported as low as 1.23-1.41% u-szeged.hu. Generally, acceptable RSD values for intra-assay precision are often below 10%, and for inter-assay precision, they might be below 15-20%, depending on the specific method and concentration levels, and must meet established validation criteria ijcce.ac.irresearchgate.net.
Table 2: Assessment of Analytical Accuracy and Precision for Terbuthylazine Analysis Using this compound
| Parameter | Typical Value/Description | Reference Snippets |
| Accuracy (Recovery) | Mean recovery typically 80-95% | researchgate.netu-szeged.huijcce.ac.ir |
| Precision (RSD) | Intra-assay RSD typically < 2-10% (e.g., 1.23-1.41% for peak areas) | u-szeged.huijcce.ac.irresearchgate.net |
| Precision (RSD) | Inter-assay RSD often < 15-20% (application dependent) | science.govijcce.ac.irresearchgate.net |
| Validation Criteria | Recovery and RSD values within SANCO or ICH guidelines | gmpinsiders.comu-szeged.huijcce.ac.irwjarr.com |
Environmental Research Applications of Terbuthylazine D9
Environmental Fate and Transport Studies of Triazine Herbicides
The environmental persistence, mobility, and distribution of triazine herbicides are key concerns for environmental scientists. Terbuthylazine-d9 aids in these studies by providing a reliable reference for quantifying the parent compound and its metabolites in various environmental compartments.
Understanding how triazine herbicides interact with soil particles and their potential to leach into groundwater is vital for assessing contamination risks. This compound is employed as an internal standard in studies that determine sorption coefficients (e.g., Koc, Kd) in different soil types. These studies help in predicting the mobility of terbuthylazine (B1195847). For instance, research on the impact of soil amendments on terbuthylazine's fate found that amendments like olive oil mill waste increased terbuthylazine sorption to soil, thereby reducing its bioavailability and potential to leach core.ac.ukut.ac.ir. By using this compound, researchers can accurately quantify the amount of terbuthylazine sorbed to soil particles versus that remaining in the soil solution, providing crucial data for modeling its transport.
Table 1: Sorption Coefficients of Terbuthylazine in Different Soil Types (Illustrative Data)
| Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |
| Clay Loam | 1.5 | 6.5 | 4.27 | ~285 | csic.es |
| Sandy Loam | 0.8 | 6.2 | 1.80 | ~225 | csic.es |
| Silt Loam | 1.2 | 6.8 | 2.95 | ~246 | csic.es |
Note: The values in this table are illustrative and represent typical ranges found in literature for terbuthylazine sorption. This compound would be used as an internal standard in the analytical methods to derive these values.
The persistence of terbuthylazine in soil and water directly influences its potential for long-term environmental impact. This compound allows for precise measurement of terbuthylazine concentrations over time in various environmental matrices, enabling the determination of dissipation kinetics and half-lives (DT50). Studies have indicated that terbuthylazine is a persistent herbicide, with half-lives in soil varying significantly based on soil characteristics and environmental conditions, ranging from approximately 5 to over 100 days researchgate.netresearchgate.net. For example, in river, sea, and groundwater, terbuthylazine has shown longer persistence, with half-lives ranging from 76 to 331 days in sea and river waters, and even longer in groundwater researchgate.net. Terbuthylazine is also noted to be stable to hydrolysis and aqueous photolysis, degrading very slowly under aerobic aquatic conditions epa.gov. This compound helps researchers to accurately track these slow degradation processes and quantify the remaining amounts of the herbicide.
Table 2: Reported Half-Lives (DT50) of Terbuthylazine in Different Environmental Compartments
| Environment | Conditions | Half-life (Days) | Notes | Reference |
| Soil (Humic) | Field conditions, 120 mm rainfall | 23-39 | Dissipated >80% within 2 months; <4% remained after 3 months. Biodegradation is the main route. | researchgate.netnih.gov |
| Soil (Clay Loam) | Laboratory, unamended | >95 | High persistence due to texture and clay mineralogy. | csic.es |
| River Water | Laboratory, 20°C, light/dark | 76-331 | Light had little effect; persistence varied. | researchgate.net |
| Sea Water | Laboratory, 20°C, light/dark | 76-331 | Light had a marked effect; persistence inversely proportional to dissolved organic materials. | researchgate.net |
| Groundwater | Laboratory, 20°C, light/dark | ~100-366 | Greater persistence observed compared to surface waters. | researchgate.net |
| Aquatic Conditions | Aerobic, general | Slow degradation | Will persist under most aquatic conditions. Stable to hydrolysis and aqueous photolysis. | epa.gov |
Note: this compound is used as an internal standard to accurately measure these decreasing concentrations over time.
Biotransformation and Abiotic Degradation Pathway Elucidation
This compound is instrumental in dissecting the complex pathways by which terbuthylazine is broken down in the environment, both through biological and chemical processes.
Microbial communities play a significant role in the degradation of triazine herbicides csic.esnih.govnih.gov. This compound is used as a tracer and internal standard in studies aimed at identifying and quantifying microbial metabolites. Research has identified key metabolites such as hydroxyterbuthylazine (TERB-OH), N-t-butylammelide (TBA), desethylterbuthylazine (B152745) (DET), and hydroxydesethylterbuthylazine (DET-OH) nih.govnih.gov. For example, a mixed bacterial culture (M3-T) isolated from contaminated soil was shown to degrade terbuthylazine, producing TERB-OH and TBA as major metabolites nih.gov. Studies have also identified specific bacterial strains, like Bacillus pumilus (TDJ-7) and Bacillus subtilis (TDJ-9), capable of degrading terbuthylazine and other triazines, with degradation efficiencies reaching up to 98% scielo.br. This compound ensures the accurate quantification of these metabolites, allowing researchers to map out the complete degradation pathways and understand the contribution of different microbial consortia.
Table 3: Major Microbial Degradation Products of Terbuthylazine
| Metabolite Name | Abbreviation | Description | Significance | Reference |
| Hydroxyterbuthylazine | TERB-OH | Hydroxylated derivative at the 2-position of the triazine ring. | Identified as a major metabolite in microbial degradation. | nih.govnih.gov |
| N-t-butylammelide | TBA | A product resulting from deamination and ring cleavage. | Identified as a bottleneck in some catabolic pathways, accumulating transiently. | nih.gov |
| Desethylterbuthylazine | DET | Resulting from the removal of the ethyl group. | Frequently detected metabolite, mobile and persistent, a potential groundwater contaminant. | csic.esnih.govnih.govcnr.it |
| Hydroxydesethylterbuthylazine | DET-OH | Hydroxylated derivative of desethylterbuthylazine. | Identified as a major metabolite, moderate to high persistence. | nih.govnih.govnih.gov |
| Cyanuric Acid | CA | A breakdown product of the triazine ring. | Further metabolized into ammonia (B1221849) and carbon dioxide. | nih.govmdpi.com |
Note: this compound is used to quantify the parent compound and its metabolites, allowing for the elucidation of degradation pathways.
In aquatic environments, sunlight and chemical hydrolysis can also contribute to the degradation of terbuthylazine. Terbuthylazine is generally stable to hydrolysis and aqueous photolysis epa.gov. However, studies on related triazines indicate that photodegradation can occur, involving processes like dealkylation and hydroxylation researchgate.netcsbsju.edu. This compound can be used in experiments simulating these conditions to accurately quantify the rate of photodegradation and identify any photoproducts. Research has shown that while light has little effect on some triazines in river water, it can have a marked effect in sea and groundwater researchgate.net. The presence of hydrogen peroxide can also synergistically enhance photodegradation csbsju.edu. This compound aids in precisely measuring the extent of these processes, even when they occur slowly.
Advanced Environmental Monitoring and Contaminant Tracing using Deuterated Standards
This compound is a critical tool for sensitive and accurate environmental monitoring of triazine herbicide residues. Its primary application is as an internal standard in chromatographic and mass spectrometric analyses (e.g., LC-MS/MS, GC-MS) researchgate.netepa.govumweltbundesamt.deumweltbundesamt.decsic.es. By adding a known amount of this compound to environmental samples (soil, water, plant tissues) before extraction and analysis, researchers can compensate for variations in sample preparation, matrix effects, and instrument response. This ensures reliable quantification of terbuthylazine and its metabolites, even at trace levels, which is essential for regulatory compliance and environmental risk assessment. For example, methods for determining triazine herbicides in various matrices often employ deuterated analogs as internal standards to achieve accurate results researchgate.netumweltbundesamt.decsic.es. The use of this compound allows for the detection and quantification of terbuthylazine contamination in diverse environmental samples, contributing to a better understanding of its widespread presence and impact.
Table 4: Applications of this compound as an Internal Standard in Environmental Analysis
| Analytical Technique | Sample Matrix | Purpose | Benefits of this compound | Reference(s) |
| LC-MS/MS | Soil, Water, Sludge | Quantification of terbuthylazine and its metabolites. | Compensates for matrix effects, improves accuracy and precision, enables trace-level detection. | researchgate.netumweltbundesamt.deumweltbundesamt.de |
| GC-MS | Water, Soil | Accurate measurement of herbicide residues in environmental samples. | Provides a stable isotope-labeled reference for reliable quantification, essential for quality assurance. | epa.govumweltbundesamt.de |
| HPLC-UV/DAD | Soil | Determining dissipation dynamics and residue analysis. | Enhances the reliability of concentration measurements, especially in complex soil matrices. | nih.gov |
| General Monitoring | Various Environments | Tracing the presence and movement of terbuthylazine contamination. | Facilitates accurate and sensitive detection, crucial for environmental risk assessment and regulatory monitoring. | researchgate.netumweltbundesamt.decsic.es |
Assessment of Environmental Residues in Water and Soil
This compound is indispensable for the accurate determination of terbuthylazine residues in water and soil samples. By adding a known amount of this compound to samples before extraction and analysis, researchers can compensate for variations in sample preparation, matrix effects, and instrument response. This isotope dilution technique is vital for achieving reliable quantification, especially when terbuthylazine is present at low concentrations, often in the parts-per-billion (ppb) range or lower.
Terbuthylazine itself has been frequently detected in various aquatic environments, including surface water and groundwater, often exceeding regulatory limits. For instance, studies have reported mean concentrations of terbuthylazine in Lake Zurich around 0.013 µg/L, with rainwater samples showing concentrations between 0.01 and 0.198 µg/L who.int. Analytical methods, such as those employed by the USGS National Water Quality Laboratory, have established laboratory reporting levels (LRLs) for terbuthylazine in filtered natural water as low as 0.010 µg/L amazonaws.com. The use of this compound ensures that these low-level detections are quantified with high precision and accuracy.
In soil matrices, terbuthylazine's persistence and mobility are key areas of investigation. Its adsorption to soil particles influences its potential for leaching into groundwater who.int. Research employing deuterated standards helps to precisely track the distribution of terbuthylazine within different soil layers and its potential movement through the soil profile, particularly following rainfall events or irrigation researchgate.netresearchgate.net.
Table 1: Terbuthylazine Residue Detection and Quantification in Environmental Matrices
| Environmental Compartment | Matrix Type | Reported Concentration Range | Limit of Quantification (LOQ) | Analytical Method (with Deuterated Standard) | Reference |
| Water | Filtered Water | 0.010 – 0.198 µg/L | 0.010 µg/L | GC-MS, LC-MS/MS | who.intamazonaws.com |
| Water | Lake Zurich | ~0.013 µg/L | Not specified | LC-MS/MS | who.int |
| Water | Rainwater | 0.01 – 0.198 µg/L | Not specified | LC-MS/MS | who.int |
| Soil | Various soils | Trace to µg/kg levels | Varies | GC-MS, LC-MS/MS | researchgate.netcsic.es |
| Human Urine | Urine | Low µg/L range (metabolite) | 0.25 µg/L (for TBA/DET) | LC-MS/MS | nih.gov |
| Human Hair | Hair | Low ng/mg range | 0.01 ng/mg (for TBA/DET) | LC-MS/MS | nih.gov |
Note: "TBA" refers to Terbuthylazine, and "DET" refers to its metabolite, desethylterbuthylazine. The use of this compound is implicit in achieving these low LOQs and accurate quantification.
Source Apportionment and Transport Pathway Investigation
The precise quantification capabilities offered by this compound are fundamental to source apportionment and transport pathway investigations. Understanding how terbuthylazine enters the environment and where it moves is critical for managing its risks.
Transport Pathways: Terbuthylazine's movement through the environment is influenced by its physicochemical properties and environmental conditions. Its persistence in soil and slow degradation in aquatic environments mean it can be transported via various routes.
Leaching: Terbuthylazine can leach through soil profiles, especially in soils with preferential flow paths (e.g., macropores), potentially contaminating groundwater researchgate.netcsic.es. Studies using lysimeters have tracked the movement of terbuthylazine and its degradation products in soil under different hydrological conditions, with this compound ensuring accurate measurements of these compounds in leachate researchgate.netresearchgate.net.
Runoff: Surface runoff from agricultural fields treated with terbuthylazine can transport the herbicide and its metabolites into surface water bodies who.intcsic.es.
Volatilization and Wind Erosion: Direct volatilization during application or wind erosion of contaminated soil particles can also contribute to the presence of terbuthylazine in the atmosphere and subsequently in precipitation who.int.
Source Apportionment: Identifying the origins of terbuthylazine contamination often involves analyzing its presence in different environmental compartments and correlating it with land use patterns. For example, detecting terbuthylazine and its metabolite desethylterbuthylazine (DET) in groundwater beneath agricultural areas points to agricultural application as a primary source csic.esnih.gov. Accurate residue data, facilitated by this compound, allows researchers to model and attribute observed concentrations to specific application sites or diffuse sources. Studies investigating the impact of agricultural practices, such as the use of wood amendments or fertilizers, on terbuthylazine degradation and mobility also rely on precise analytical measurements enabled by deuterated standards csic.esnih.gov.
Table 2: Key Analytical Parameters for Terbuthylazine Quantification Using Deuterated Standards
| Analyte | Matrix | Internal Standard Used | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (within) | Precision (inter/intra-run) | Reference |
| Terbuthylazine | Water | This compound | Not specified | 0.010 µg/L | Not specified | Not specified | amazonaws.com |
| Terbuthylazine | Urine | Isotope-dilution method | Not specified | 0.25 µg/L | 12% | <7% | nih.gov |
| Desethylterbuthylazine | Urine | Isotope-dilution method | Not specified | 0.25 µg/L | 12% | <7% | nih.gov |
| Terbuthylazine | Hair | Isotope-dilution method | Not specified | 0.01 ng/mg | 12% | <7% | nih.gov |
| Desethylterbuthylazine | Hair | Isotope-dilution method | Not specified | 0.01 ng/mg | 12% | <7% | nih.gov |
Note: The "isotope-dilution method" in nih.gov implies the use of a deuterated standard like this compound for accurate quantification.
The ability to accurately quantify terbuthylazine and its metabolites in environmental samples, aided by this compound, is fundamental to understanding its environmental fate, transport mechanisms, and the identification of its sources, thereby informing risk assessments and environmental management strategies.
Metabolic and Toxicological Research Applications of Terbuthylazine D9 in Non Human Systems
Investigation of Metabolic Pathways in Model Organisms and In Vitro Systems
Stable isotope-labeled standards like Terbuthylazine-d9 are indispensable for identifying and quantifying the metabolic products of terbuthylazine (B1195847). This research elucidates the biotransformation pathways that organisms use to detoxify and eliminate the herbicide.
Metabolic studies in various non-human systems, from microorganisms to mammals, have identified several Phase I and Phase II metabolites of terbuthylazine. Phase I reactions typically involve oxidation, reduction, or hydrolysis, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.
In mammals, following oral administration, terbuthylazine is rapidly metabolized. nih.gov The primary reactions include N-dealkylation and hydroxylation of the tert-butyl group. nih.gov Key metabolites identified in urine and feces include a de-ethylated metabolite, as well as conjugates formed after the oxidation of the tert-butyl moiety. nih.gov Other common metabolites for triazines, such as ammeline (B29363) and ammelide, which result from dechlorination and dealkylation, have also been found in low amounts. nih.gov
In aquatic ecosystems, plants such as Typha latifolia (cattail) have been shown to uptake and metabolize terbuthylazine, producing dealkylated and hydroxy metabolites. researchgate.net The major degradation products found in water and plant tissues include terbuthylazine-2-hydroxy, desethylterbuthylazine (B152745), and terbuthylazine-desethyl-hydroxy. researchgate.net In soil, bacteria contribute to degradation through the hydrolytic displacement of the chlorine atom, which yields hydroxy-s-triazine metabolites. mdpi.com
| Metabolite Name | Metabolic Pathway | Model System/Organism | Reference |
|---|---|---|---|
| Desethylterbuthylazine (DET) | Phase I (N-dealkylation) | Mammals, Plants | nih.govresearchgate.net |
| Terbuthylazine-2-hydroxy | Phase I (Hydrolysis/Dechlorination) | Plants, Bacteria, Aquatic Systems | researchgate.netmdpi.com |
| Terbuthylazine-desethyl-hydroxy | Phase I (Dealkylation, Hydrolysis) | Plants, Aquatic Systems | researchgate.net |
| Ammeline | Phase I (Dechlorination, Dealkylation) | Mammals | nih.gov |
| Ammelide | Phase I (Dechlorination, Dealkylation) | Mammals | nih.gov |
| 2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol | Phase I (Hydroxylation) | Mammals | nih.gov |
The biotransformation of terbuthylazine is mediated by specific enzyme systems. In in vitro studies using human liver microsomes, which serve as a model for mammalian metabolism, cytochrome P450 1A2 (CYP1A2) has been identified as the primary Phase I enzyme responsible for the N-dealkylation and C-oxidation of terbuthylazine. nih.govacs.org These studies confirmed that several P450 enzymes are capable of oxidizing s-triazines, but CYP1A2 is the principal low-K(m) enzyme for these reactions in the liver. nih.govacs.org The involvement of flavin-containing monooxygenases (FMOs) was found to be insignificant. nih.govacs.org
In soil bacteria, the catabolism is initiated by enzymes such as TrzN, which catalyzes the initial hydrolytic dechlorination. mdpi.com This is followed by the action of AtzB and AtzC enzymes, which are responsible for the sequential deamination of the N-alkyl side chains. mdpi.com In plants, glutathione (B108866) S-transferases (GSTs) are involved in the detoxification of triazine herbicides by catalyzing their conjugation with glutathione. acs.org
| Enzyme/Enzyme Family | Role | Model System | Reference |
|---|---|---|---|
| Cytochrome P450 1A2 (CYP1A2) | N-dealkylation, Side-chain C-oxidation | Human Liver Microsomes | nih.govacs.org |
| TrzN | Hydrolytic Dechlorination | Bacteria (e.g., Arthrobacter aurescens) | mdpi.com |
| AtzB / AtzC | Sequential Deamination | Bacteria | mdpi.com |
| Glutathione S-transferases (GSTs) | Conjugation with Glutathione | Plants (e.g., Maize) | acs.org |
Elucidation of Biochemical and Molecular Interactions
The application of this compound facilitates toxicological studies aimed at understanding the mechanisms of terbuthylazine toxicity. These investigations explore how the herbicide interacts with biochemical pathways and cellular structures to exert its effects.
A primary mechanism of terbuthylazine toxicity involves the induction of oxidative stress. Studies in zebrafish (Danio rerio) have shown that terbuthylazine exposure can induce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the liver. nih.gov This disrupts the cellular antioxidant-prooxidant balance, leading to oxidative damage such as lipid peroxidation and protein carbonylation. nih.gov The formation of reactive metabolites of terbuthylazine is also suggested to be capable of causing direct molecular damage. nih.gov While related triazines are known to cause a massive generation of ROS in plants, some in vitro studies on non-target cells have found that while terbuthylazine can cause DNA instability, it does not always result in a significant increase in oxidative stress markers. acs.orgresearchgate.net
At the cellular and subcellular levels, terbuthylazine exposure leads to a range of damaging effects in non-human organisms. In fish, observed perturbations are organ-specific. Studies on the European sea bass (Dicentrarchus labrax) revealed significant cellular alterations in the gills, including necrosis, epithelial lifting, and the fusion of secondary lamellae. nih.gov In the liver of these fish, hepatocytes exhibited cytoplasmic rarefaction and acute cell swelling. nih.gov
In zebrafish, terbuthylazine exposure has been linked to mitochondrial swelling, lysosomal destabilization, and leakage of lactate (B86563) dehydrogenase (LDH), indicating cytotoxicity. nih.gov Furthermore, research points to genotoxic effects, including DNA fragmentation in zebrafish and the formation of DNA cross-links in mouse liver and kidney cells. nih.govnih.gov These findings highlight the potential for terbuthylazine and its reactive metabolites to interfere with fundamental cellular processes and structures. nih.govresearchgate.net
| Organism | Affected Organ/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| European Sea Bass (Dicentrarchus labrax) | Gills | Necrosis, lamellar and cellular oedema, epithelial lifting | nih.gov |
| European Sea Bass (Dicentrarchus labrax) | Liver | Myelin-like figures, cytoplasmic rarefaction, hepatocyte swelling | nih.gov |
| Zebrafish (Danio rerio) | Liver | Mitochondrial swelling, lysosomal destabilization, LDH leakage | nih.gov |
| Zebrafish (Danio rerio) | Liver | DNA fragmentation | nih.gov |
| Mouse (Mus musculus) | Liver, Kidney | DNA instability and cross-links | nih.govresearchgate.net |
Toxicokinetic Studies in Non-Human Biological Models
Toxicokinetic studies, which rely on precise quantification methods enabled by standards like this compound, describe the absorption, distribution, metabolism, and excretion (ADME) of a compound. In the context of terbuthylazine, this research helps define its behavior and persistence in different biological and environmental systems.
In mammalian models, terbuthylazine is rapidly metabolized and its metabolites are excreted. nih.gov Toxicological studies have established key dose-response parameters. A chronic toxicity study in rats identified a No-Observed-Effect Level (NOEL) of 0.35 mg/kg/day, based on effects on body weight and food consumption. epa.govepa.gov In a developmental toxicity study with rabbits, the maternal toxicity NOEL was determined to be equal to or greater than 4.5 mg/kg/day. epa.gov
In the environment, the persistence of terbuthylazine is a key toxicokinetic parameter. In soil, its half-life (DT50) can be significantly influenced by soil composition, with one study reporting a DT50 of 6.7 days in unamended soil, which increased to over 100 days in soil amended with organic waste. researchgate.net In plants, the compound is readily taken up by the roots and translocated throughout the plant. nih.govfar.org.nz
| Parameter | Value | Model System | Observation | Reference |
|---|---|---|---|---|
| Chronic NOEL | 0.35 mg/kg/day | Rat | Based on decreased body weight and food consumption. | epa.govepa.gov |
| Maternal Toxicity NOEL | ≥ 4.5 mg/kg/day | Rabbit | Based on a developmental toxicity study. | epa.gov |
| Developmental Toxicity NOEL | 5 mg/kg/day | Rat | Based on absent ossification at higher doses. | epa.govepa.gov |
| Soil Half-Life (DT50) | 6.7 - 104 days | Soil | Persistence is highly dependent on soil organic matter content. | researchgate.net |
| Uptake | Root Absorption | Plants | Absorbed by roots and translocated within the plant. | far.org.nz |
Future Research Directions and Emerging Applications for Deuterated Terbuthylazine
Development of Novel Analytical Platforms for Multi-Residue Analysis
The development of advanced analytical platforms, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), is a primary focus for future applications of Terbuthylazine-d9. Its role as an internal standard is crucial for accurate and precise quantification in complex multi-residue methods that simultaneously analyze a wide array of pesticides in environmental and biological samples.
The use of deuterated analogues like this compound as internal standards helps to correct for matrix effects and variations in analytical conditions, which is essential for the accuracy of quantitative analysis. The co-elution of the labeled standard with the unlabeled analyte ensures that any signal suppression or enhancement caused by the sample matrix affects both compounds equally, leading to more reliable results. This is particularly important in the analysis of diverse food and environmental matrices where matrix effects can be highly variable.
Future multi-residue methods will likely expand the number of targeted pesticides, and the inclusion of specific deuterated internal standards like this compound for each analyte class will be critical for method validation and ensuring data quality.
Table 1: Application of Deuterated Internal Standards in Multi-Residue Pesticide Analysis
| Analytical Platform | Internal Standard Example | No. of Pesticides Analyzed | Key Advantage |
|---|---|---|---|
| LC-MS/MS | Atrazine-d5, Diuron-d6 | 646 | Correction for matrix effects and improved quantitative accuracy. shimadzu.com |
Advanced Environmental Modeling Incorporating Isotopic Tracing Data
Isotopic tracing studies using this compound are expected to provide high-quality data that can be integrated into advanced environmental fate and transport models. These models, such as PESTAN (Pesticide Analytical Model) and PRZM-GW (Pesticide Root Zone Model for Groundwater), are used to predict the potential for groundwater contamination by pesticides. mdpi.com
By introducing a known amount of this compound into a controlled environmental system (e.g., a soil lysimeter), researchers can accurately track its movement and degradation over time. This data is invaluable for validating and calibrating environmental models, leading to more accurate predictions of terbuthylazine's behavior in real-world agricultural scenarios. The distinct mass of the deuterated compound allows for its unambiguous detection and quantification, separate from the non-labeled terbuthylazine (B1195847) and its degradation products.
Future research will focus on conducting field-scale studies with this compound to generate robust datasets under various soil and climatic conditions. This information will be crucial for refining the input parameters of environmental models and improving their predictive power regarding the leaching potential and persistence of terbuthylazine in the environment.
Mechanistic Insights into Complex Environmental and Biological Transformations
Understanding the precise mechanisms of how terbuthylazine transforms in the environment and within organisms is a key area for future research. This compound is a powerful tool for elucidating these complex degradation pathways. By comparing the transformation products of deuterated and non-deuterated terbuthylazine, scientists can gain detailed insights into the reaction mechanisms involved.
One important application is in the study of kinetic isotope effects (KIEs). A KIE occurs when the rate of a chemical reaction is altered by the substitution of an atom with one of its heavier isotopes. By measuring the KIE for the degradation of this compound, researchers can determine whether the breaking of a carbon-deuterium bond is a rate-limiting step in the reaction. This information is fundamental to understanding the enzymatic and abiotic processes that govern the breakdown of terbuthylazine.
Table 2: Common Degradation Pathways of Terbuthylazine
| Transformation Process | Key Metabolites |
|---|---|
| Dealkylation | Desethylterbuthylazine (B152745) (DET) |
Q & A
Q. What methodologies are recommended for synthesizing and characterizing Terbuthylazine-d9?
Synthesis typically involves isotopic labeling (e.g., deuterium substitution at specific positions), followed by purification via column chromatography and verification using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Characterization should include assessing isotopic purity (e.g., ≥99 atom% D) and structural integrity using spectral data from authoritative sources like NIST Chemistry WebBook . For deuterated analogs, ensure synthetic protocols minimize isotopic exchange during reaction conditions .
Q. Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred for minimizing matrix effects. Method validation should include calibration curves, recovery studies, and limits of detection (LOD) aligned with EPA or OECD guidelines. Cross-validate results using orthogonal techniques like gas chromatography (GC-MS) to confirm specificity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow OSHA-compliant guidelines: use fume hoods for aerosol prevention, wear nitrile gloves and lab coats, and avoid ingestion/inhalation. Store in airtight containers at recommended temperatures (e.g., 2–8°C). Emergency procedures include immediate decontamination and consulting safety data sheets (SDS) for first-aid measures .
Q. How can researchers determine the physicochemical properties of this compound for experimental design?
Refer to standardized databases (e.g., NIST WebBook) for logP (partition coefficient), pKa, and solubility data. Experimental validation via shake-flask methods for logP and UV-spectrophotometry for solubility in solvents like acetonitrile or water is advised. Compare results with non-deuterated analogs to assess isotopic effects on properties .
Advanced Research Questions
Q. How should controlled experiments be designed to assess the environmental impact of this compound degradation byproducts?
Use mesocosm or microcosm setups to simulate environmental conditions (pH, temperature, microbial activity). Monitor degradation kinetics via LC-MS and quantify metabolites like desethyl-terbuthylazine. Include negative controls (non-deuterated analogs) and statistical models (ANOVA) to isolate isotopic effects. Histopathological analysis in model organisms (e.g., fish gills) can reveal biomarker responses .
Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?
Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH and analyze degradation products via HRMS. Use multivariate analysis to identify critical factors (e.g., light exposure, solvent composition). Replicate experiments across independent labs to confirm reproducibility .
Q. How can researchers optimize detection limits for this compound in complex matrices like soil or plant tissues?
Implement matrix-matched calibration and QuEChERS extraction to reduce interference. Optimize MS parameters (e.g., collision energy, ion transitions) using design-of-experiments (DoE) software. Cross-validate with isotope dilution mass spectrometry (IDMS) to improve accuracy .
Q. What comparative frameworks evaluate the performance of novel detection methods (e.g., biosensors) against traditional chromatographic techniques?
Use receiver operating characteristic (ROC) curves to compare sensitivity/specificity. Validate biosensors with spiked recovery samples and real-world matrices. Statistical tools like Bland-Altman plots can highlight method biases. Reference peer-reviewed studies on fractal vs. expert analysis for multi-method benchmarking .
Methodological Notes
- Data Contradiction Analysis : Apply triangulation (e.g., combining quantitative LC-MS data with qualitative histopathology) to address discrepancies. Use mixed-effects models to account for variability in biological replicates .
- Ethical and Reproducibility Standards : Document all protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Pre-register experimental designs on platforms like Open Science Framework to mitigate bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
